Neotuberostemonone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

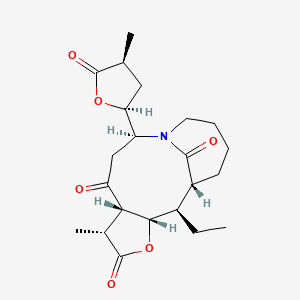

Molecular Formula |

C22H31NO6 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione |

InChI |

InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3/t11-,12+,13+,14+,15-,17-,18+,19-/m0/s1 |

InChI Key |

CHQGOWAOLJKTQX-YZYTXCSYSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN(C2=O)[C@@H](CC(=O)[C@@H]3[C@H]1OC(=O)[C@@H]3C)[C@@H]4C[C@@H](C(=O)O4)C |

Canonical SMILES |

CCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Neotuberostemonone: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotuberostemonone, a prominent alkaloid, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural origins of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a particular focus on its modulation of inflammatory signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Source

The primary natural source of this compound is the plant species Stemona tuberosa, a member of the Stemonaceae family. This plant has a long history of use in traditional medicine, particularly in East Asia, for treating respiratory ailments and as an insecticide. While Stemona tuberosa is the most cited source, the compound has also been identified in other related species, such as Stemona mairei. The tuberous roots of these plants are the primary location for the accumulation of this compound and other structurally related alkaloids.

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of alkaloids from Stemona species.

Experimental Protocol: Isolation and Purification

1. Plant Material and Extraction:

-

Plant Material: Air-dried and powdered roots of Stemona tuberosa.

-

Extraction: The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

2. Acid-Base Partitioning:

-

The crude ethanol extract is suspended in a dilute hydrochloric acid solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with an alkali, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of approximately 9-10.

-

This basic aqueous solution is subsequently extracted with an organic solvent (e.g., dichloromethane or chloroform) to transfer the free alkaloids into the organic phase. The organic extracts are combined and concentrated to yield the crude alkaloid fraction.

3. Chromatographic Purification:

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh).

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol (B129727) (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent and visualized with Dragendorff's reagent or under UV light. Fractions containing compounds with similar TLC profiles are combined.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid, is used for elution.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Purification: The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

-

Workflow for this compound Isolation

Structural Elucidation and Data

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data Summary

| Parameter | Value |

| Molecular Formula | C₂₂H₃₁NO₆ |

| Molecular Weight | 405.49 g/mol |

| CAS Number | 954379-68-1 |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥98% (as determined by HPLC) |

Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for its identification and structural confirmation.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 9a | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 | ||

| 21 | ||

| 22 |

Note: The complete and assigned ¹H and ¹³C NMR data for this compound requires access to a specific publication with the full dataset. The table structure is provided for when this data is obtained.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory and antitussive properties being of particular interest.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Recent studies have elucidated the mechanism behind this compound's anti-inflammatory effects, demonstrating its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound at various concentrations.

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, total IκBα, phosphorylated p65, total p65).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.

Signaling Pathway Diagram: this compound's Inhibition of NF-κB

The following diagram illustrates the proposed mechanism of action of this compound on the NF-κB signaling pathway.

Antitussive Activity

This compound has been shown to possess significant antitussive (cough-suppressing) activity. While the precise molecular mechanism is still under investigation, it is believed to act on the central nervous system to suppress the cough reflex. Further research is required to fully elucidate the signaling pathways involved in its antitussive effects.

Conclusion

This compound, a key alkaloid from Stemona tuberosa, presents a promising scaffold for the development of novel therapeutic agents, particularly for inflammatory conditions. This guide has provided a comprehensive overview of its natural source, a detailed protocol for its isolation and purification, and an analysis of its biological activity, with a specific focus on its inhibitory effects on the NF-κB signaling pathway. The methodologies and data presented here are intended to facilitate further research and development of this valuable natural product. Future studies should focus on completing the detailed NMR assignments, further elucidating the mechanisms of its antitussive activity, and exploring its full therapeutic potential through preclinical and clinical investigations.

An In-depth Technical Guide to Neotuberostemonone (CAS Number: 954379-68-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotuberostemonone, assigned the Chemical Abstracts Service (CAS) registry number 954379-68-1, is a natural alkaloid compound. This technical guide provides a comprehensive overview of its core properties, and biological activities, based on available scientific literature. Due to the nascent stage of research on this specific compound, this document also highlights areas where further investigation is required, particularly concerning detailed quantitative data, specific experimental protocols, and well-defined signaling pathways.

Core Properties and Characteristics

This compound is classified as a tuberostemonine-type alkaloid. These compounds are characteristic constituents of plants belonging to the Stemonaceae family, which have a history of use in traditional medicine.

Physicochemical Data

A summary of the available physicochemical properties for this compound is presented in Table 1.

| Property | Data |

| CAS Number | 954379-68-1 |

| Molecular Formula | C₂₂H₃₁NO₆ |

| Molecular Weight | 405.49 g/mol |

| Compound Type | Alkaloid |

| Physical Description | Powder |

| Purity | Typically reported as 95% to 99% |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone |

Note: Data compiled from publicly available chemical supplier information.

Biological Activity and Potential Therapeutic Applications

The primary biological activities reported for this compound and related tuberostemonine (B192615) alkaloids are centered on their antitussive and anti-inflammatory effects.

Antitussive Activity

Alkaloids isolated from Stemona species have a documented history of use as cough suppressants. Studies on related tuberostemonine alkaloids have demonstrated dose-dependent inhibitory effects on citric acid-induced cough in guinea pigs following intraperitoneal administration[1]. The oral absorption and subsequent bioavailability of these compounds can vary between different stereoisomers[1].

Anti-inflammatory Activity

Research on related compounds, such as Tuberostemonine N, has shown potential in mitigating lung inflammation. In a study involving a cigarette smoke-induced murine model, Tuberostemonine N was found to significantly decrease the infiltration of peribronchial and perivascular inflammatory cells[2]. This suggests a potential role for tuberostemonine alkaloids, including this compound, in modulating inflammatory responses in the respiratory system.

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not extensively published. However, the general methodologies for the isolation, characterization, and biological evaluation of such natural products can be described.

General Workflow for Isolation and Characterization

The isolation and structural elucidation of novel natural products like this compound typically follow a standardized workflow. This process is crucial for obtaining pure compounds for subsequent biological testing.

Antitussive Activity Assay (General Protocol)

A common method to assess antitussive activity is the citric acid-induced cough model in guinea pigs.

-

Animal Acclimatization: Guinea pigs are acclimatized to the experimental conditions.

-

Compound Administration: The test compound (e.g., a tuberostemonine alkaloid) is administered, typically via intraperitoneal injection or oral gavage, at varying doses[1]. A control group receives the vehicle.

-

Cough Induction: After a set period, the animals are exposed to an aerosol of a tussive agent, commonly citric acid, to induce coughing[1].

-

Data Recording: The number of coughs within a specific timeframe is recorded by trained observers.

-

Analysis: The cough frequency in the treated groups is compared to the control group to determine the percentage of inhibition.

Anti-inflammatory Assay (General Protocol)

To evaluate anti-inflammatory effects in the lungs, a cigarette smoke exposure model in mice is often utilized.

-

Animal Exposure: Mice are exposed to cigarette smoke or room air (for control groups) over a defined period (e.g., several weeks).

-

Compound Administration: The test compound is administered (e.g., via intraperitoneal injection) prior to smoke exposure.

-

Bronchoalveolar Lavage (BAL): At the end of the study period, the lungs are lavaged to collect bronchoalveolar lavage fluid (BALF).

-

Cellular and Cytokine Analysis: The BALF is analyzed for the total and differential counts of inflammatory cells (e.g., neutrophils, macrophages). Pro-inflammatory cytokines and chemokines in the BALF can also be quantified using methods like ELISA.

-

Histopathology: Lung tissues are collected, fixed, and stained (e.g., with H&E) to histologically assess the extent of inflammatory cell infiltration in the peribronchial and perivascular areas.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways through which this compound exerts its biological effects have not yet been elucidated in the scientific literature. For many natural products with antitussive properties, potential mechanisms could involve modulation of neuronal pathways related to the cough reflex, though this is speculative for this compound. Its anti-inflammatory actions may involve the inhibition of pro-inflammatory mediator production or signaling cascades, but further research is required to confirm these hypotheses.

Due to the lack of specific data on the signaling pathways for this compound, a diagrammatic representation cannot be provided at this time.

Conclusion and Future Directions

This compound (CAS 954379-68-1) is a natural alkaloid with potential therapeutic applications, primarily as an antitussive and anti-inflammatory agent. Current knowledge is largely based on studies of related compounds from the same chemical class. To fully realize the therapeutic potential of this compound, future research should focus on:

-

Quantitative Pharmacological Studies: Determining key parameters such as IC₅₀ and EC₅₀ values for relevant biological targets.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the pure compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for its observed biological activities.

-

Synthesis and Analogue Development: Exploring the total synthesis of this compound to enable the generation of derivatives with potentially improved potency and pharmacokinetic properties.

This technical guide summarizes the current state of knowledge on this compound and provides a framework for future research and development efforts.

References

- 1. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tuberostemonine N, an active compound isolated from Stemona tuberosa, suppresses cigarette smoke-induced sub-acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Path to Neotuberostemonone: A Technical Guide to its Biosynthesis in Stemona

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotuberostemonone, a complex polycyclic alkaloid isolated from the roots of Stemona tuberosa, belongs to the tuberostemonine (B192615) group of Stemona alkaloids. These compounds are of significant interest due to their traditional use in medicine and their potent biological activities. Despite numerous studies on the isolation, structural elucidation, and chemical synthesis of Stemona alkaloids, the intricate biosynthetic pathways that lead to their formation in nature remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing upon the established precursors of Stemona alkaloids and plausible biochemical transformations. While a complete enzymatic and genetic elucidation is yet to be accomplished, this document synthesizes the available evidence to propose a scientifically informed hypothetical pathway. Furthermore, it details relevant experimental protocols for studying alkaloid biosynthesis and presents the information in a structured format to aid researchers in this field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Stemona alkaloids is generally accepted to originate from the amino acids L-ornithine or L-glutamic acid, which serve as the foundational building blocks for the characteristic pyrrolo[1,2-a]azepine core structure.[1] While the specific enzymatic machinery responsible for the biosynthesis of this compound has not been identified, a plausible pathway can be postulated based on known biochemical reactions and the structure of related alkaloids.

The proposed pathway initiates with the conversion of L-ornithine into a key intermediate, which then undergoes a series of cyclization, oxidation, and rearrangement reactions to form the tuberostemonine scaffold. This compound is likely derived from a late-stage intermediate or from tuberostemonine itself through further enzymatic modifications.

Diagram of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.

Quantitative Data

As of the current body of scientific literature, there is a notable absence of quantitative data specifically pertaining to the biosynthetic pathway of this compound. Key metrics such as the kinetic parameters of the involved enzymes, in vivo and in vitro metabolite concentrations, and gene expression levels have not been reported.

However, studies on related Stemona alkaloids have demonstrated the potential to increase alkaloid production through precursor feeding. The following table summarizes the results from a study on the effect of L-ornithine and L-lysine on the production of didehydrostemofoline and stemofoline (B1231652) in Stemona sp. cell cultures.[2] This data provides a valuable reference for future quantitative studies on this compound biosynthesis.

| Precursor | Concentration (mg/L) | Culture Duration (weeks) | 1',2'-didehydrostemofoline (μg/g DW) | Stemofoline (μg/g DW) |

| L-ornithine | 10 | 5 | 52.16 ± 5.86 | - |

| L-ornithine | 5 | 6 | - | 197.55 ± 10.25 |

| L-lysine | 20 | 1 | 48.86 ± 1.13 | 168.86 ± 6.13 |

| Control | 0 | 5 | 12.37 ± 0.79 | - |

| Control | 0 | 6 | - | 73.98 ± 1.14 |

Experimental Protocols

The following protocols are based on methodologies employed in the study of Stemona alkaloid biosynthesis through precursor feeding and provide a framework for investigating the this compound pathway.

In Vitro Culture and Precursor Feeding

This protocol is adapted from a study that successfully increased the production of other Stemona alkaloids by feeding precursors to in vitro plantlet cultures.[2]

Objective: To enhance the production of this compound in Stemona tuberosa in vitro cultures by supplementing the growth medium with its predicted precursor, L-ornithine.

Materials:

-

8-week old in vitro plantlets of Stemona tuberosa

-

Murashige and Skoog (MS) liquid medium

-

Indole-3-butyric acid (IBA)

-

L-ornithine

-

Sterile culture vessels

-

Shaker incubator

Procedure:

-

Prepare liquid MS medium supplemented with 2 mg/L IBA.

-

Prepare stock solutions of L-ornithine and filter-sterilize.

-

Aseptically transfer 8-week old Stemona tuberosa plantlets into culture vessels containing the prepared MS medium.

-

Supplement the medium with L-ornithine at various concentrations (e.g., 0, 5, 10, 20, 30, 50 mg/L).

-

Incubate the cultures on a shaker at a constant speed and temperature for a period of 1 to 6 weeks.

-

Harvest the plant material (roots and shoots separately) and the culture medium at regular intervals (e.g., weekly).

-

Freeze-dry the plant material and record the dry weight.

Diagram of the Precursor Feeding Experimental Workflow

Caption: Workflow for precursor feeding experiments in Stemona tuberosa cultures.

Alkaloid Extraction and Quantification

This protocol outlines a general procedure for the extraction and analysis of Stemona alkaloids, which can be optimized for this compound.

Objective: To extract and quantify the amount of this compound from plant material and culture medium.

Materials:

-

Freeze-dried Stemona tuberosa plant material

-

Methanol

-

Dichloromethane (DCM)

-

Ammonia (B1221849) solution

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

This compound standard

Procedure:

-

Grind the freeze-dried plant material to a fine powder.

-

Extract the powdered material with methanol. Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Acidify the crude extract with dilute HCl and partition with DCM to remove non-basic compounds.

-

Basify the aqueous layer with ammonia solution to pH 9-10.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and evaporate the solvent to yield the crude alkaloid extract.

-

For the culture medium, perform a similar liquid-liquid extraction procedure.

-

Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol).

-

Analyze the sample using HPLC or LC-MS.

-

Quantify the amount of this compound by comparing the peak area with a standard curve generated from a pure this compound standard.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Stemona remains a compelling area for future research. The proposed pathway in this guide, while hypothetical, provides a logical framework for initiating detailed enzymatic and genetic investigations. The lack of quantitative data and fully elucidated enzymatic steps highlights a significant knowledge gap.

Future research should focus on:

-

Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled L-ornithine) to Stemona tuberosa cultures to trace their incorporation into the this compound molecule.

-

Enzyme Discovery and Characterization: Utilizing transcriptomic and proteomic approaches to identify candidate enzymes involved in the proposed biosynthetic steps. Subsequent in vitro expression and characterization of these enzymes will be crucial to confirm their function.

-

Metabolite Profiling: Comprehensive metabolite profiling of Stemona tuberosa at different developmental stages and under various conditions to identify potential biosynthetic intermediates.

A thorough understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of natural product biosynthesis but also pave the way for metabolic engineering approaches to enhance the production of this valuable alkaloid for pharmaceutical applications.

References

The Pharmacological Potential of Neotuberostemonone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotuberostemonone, a stenine-type alkaloid isolated from the roots of Stemona tuberosa, has emerged as a promising natural product with significant pharmacological potential. Traditionally used in Chinese medicine for its antitussive properties, recent scientific investigations have unveiled a broader spectrum of biological activities, particularly in the realm of anti-inflammatory and anti-fibrotic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its pharmacological effects, underlying mechanisms of action, and available quantitative data. Detailed experimental methodologies and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Pharmacological Activities

Anti-inflammatory and Anti-fibrotic Effects

The most well-documented pharmacological activity of this compound is its potent anti-inflammatory and anti-fibrotic effect, particularly in the context of pulmonary fibrosis. Studies have demonstrated its ability to mitigate the pathological processes of fibrosis by targeting key cellular players and signaling cascades.

Mechanism of Action:

This compound has been shown to attenuate bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages.[1] A key mechanism is the inhibition of M2 macrophage polarization, a phenotype associated with tissue repair and fibrosis.[1] This is achieved through the modulation of complex signaling pathways.

Specifically, this compound and its stereoisomer, tuberostemonine (B192615), have been found to disrupt a positive feedback loop between fibroblasts and macrophages that promotes fibrosis.[2] This loop is maintained by the secretion of Transforming Growth Factor-beta (TGF-β) and Stromal Cell-Derived Factor-1 (SDF-1).[2] this compound intervenes by inhibiting both the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways.[2] By blocking these pathways, this compound prevents TGF-β1-induced activation of fibroblasts into myofibroblasts that secrete SDF-1.[2] Concurrently, it inhibits SDF-1-induced polarization of macrophages into the M2 phenotype, which in turn are a source of TGF-β.[2]

Furthermore, this compound has been observed to reduce the over-expression of key fibrotic markers such as collagen, α-smooth muscle actin (α-SMA), and TGF-β1.[1] It also modulates the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), leading to a decrease in MMP-2 and TIMP-1 and an increase in MMP-9 expression.[1]

Quantitative Data:

| Activity | Model | Compound | Dose/Concentration | Effect | Reference |

| Anti-fibrotic | Bleomycin-induced pulmonary fibrosis in mice | This compound | 30 mg/kg (oral) | Significantly improved histopathological changes and reduced collagen deposition. | [2] |

| Anti-fibrotic | Bleomycin-induced pulmonary fibrosis in mice | This compound | 20 and 40 mg/kg/day (oral) | Ameliorated lung histopathological changes and decreased inflammatory cell counts. | [1] |

| Anti-inflammatory | RAW 264.7 macrophages | This compound | 1, 10, 100 μM | Dose-dependently reduced arginase-1 (M2 marker) expression. | [1] |

| Anti-fibrotic | Primary mouse lung fibroblasts | This compound | 50 µmol·L−1 | Suppressed increased levels of Col-1 and α-SMA induced by TGF-β1. | [2] |

Antitussive Effects

In line with its traditional use, this compound exhibits significant antitussive activity.

Mechanism of Action:

While the precise mechanism of its antitussive action is not fully elucidated, it is suggested to act on the peripheral cough reflex system.[3]

Quantitative Data:

Experimental Protocols

In Vivo Model of Pulmonary Fibrosis

A commonly used model to evaluate the anti-fibrotic potential of this compound is the bleomycin-induced pulmonary fibrosis model in mice.

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Fibrosis: A single intratracheal injection of bleomycin (B88199) (e.g., 3 U/kg) is administered to induce lung injury and subsequent fibrosis.[2]

-

Treatment: this compound is administered orally (e.g., at doses of 20, 30, or 40 mg/kg/day) for a specified period, often starting several days after bleomycin administration (e.g., from day 8 to 21).[1][2]

-

Assessment of Fibrosis:

-

Histopathology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.[1]

-

Immunohistochemistry: Staining for markers such as TGF-β1 and macrophage markers is performed to assess their levels and localization within the lung tissue.[1]

-

Western Blot Analysis: Protein expression of key fibrotic and inflammatory markers (e.g., collagen, α-SMA, iNOS, arginase-1, MMPs, TIMPs) in lung tissue homogenates is quantified.[1]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The number of inflammatory cells and the levels of cytokines like TGF-β and SDF-1 in the BALF are measured.[2]

-

In Vitro Macrophage Polarization Assay

To investigate the direct effects of this compound on macrophage function, in vitro cell culture models are employed.

-

Cell Line: The RAW 264.7 macrophage cell line is commonly used.[1]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 10, 100 μM).[1]

-

Assessment of Polarization:

-

Western Blot Analysis: The expression of M1 (e.g., iNOS) and M2 (e.g., arginase-1) macrophage markers is determined to assess the effect of this compound on macrophage polarization.[1]

-

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard for evaluating the antitussive activity of compounds.

-

Animal Model: Male Hartley guinea pigs are often used.

-

Cough Induction: Guinea pigs are exposed to an aerosol of citric acid solution (e.g., 0.4 M) for a set duration (e.g., 3 minutes) to induce coughing.[4]

-

Treatment: this compound is administered, typically via intraperitoneal or oral routes, at various doses prior to citric acid exposure.[2]

-

Measurement of Antitussive Effect: The number of coughs is counted for a defined period following citric acid challenge. The percentage reduction in cough frequency compared to a vehicle-treated control group is calculated to determine the antitussive activity.

Signaling Pathways and Visualizations

The anti-fibrotic effects of this compound are mediated through the inhibition of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Caption: this compound's inhibition of the pro-fibrotic feedback loop.

The above diagram illustrates how this compound disrupts the positive feedback loop between fibroblasts and macrophages. It inhibits PI3K in both cell types, thereby blocking the downstream signaling cascades that lead to myofibroblast activation, SDF-1 secretion, and M2 macrophage polarization, ultimately reducing TGF-β production.

References

- 1. Neotuberostemonine attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neotuberostemonine and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]

- 3. Neotuberostemonine inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

An Introduction to the Therapeutic Potential of Stemona Alkaloids

The Stemonaceae plant family, a cornerstone of traditional medicine in East Asia, has yielded a class of structurally unique and pharmacologically potent compounds known as Stemona alkaloids. For centuries, extracts from these plants have been utilized for their pronounced antitussive, insecticidal, and anti-inflammatory properties. Among the diverse array of over 262 identified Stemona alkaloids, neotuberostemonone has emerged as a particularly promising therapeutic lead, demonstrating significant antitussive activity.[1] This technical guide provides a comprehensive overview of this compound and related Stemona alkaloids, focusing on their pharmacological activities, mechanisms of action, and the experimental methodologies crucial for their study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Pharmacological Activities and Quantitative Data

The primary therapeutic interest in this compound lies in its potent antitussive (cough-suppressing) effects. Studies have shown that this compound exhibits significant, dose-dependent inhibition of cough induced by citric acid aerosol in guinea pig models, a standard preclinical assay for evaluating antitussive agents.[2][3] The efficacy of this compound is reported to be comparable to that of codeine, a commonly used opioid-based antitussive, but importantly, it is suggested that its mechanism of action does not involve opioid receptors.

While specific ED50 or IC50 values for the antitussive activity of this compound are not consistently reported across publicly available literature, the dose-dependent nature of its effect is well-established. For instance, neotuberostemonine (B189803) has been shown to effectively ameliorate bleomycin-induced pulmonary fibrosis in mice at oral doses of 20 and 40 mg/kg per day.[4] In in-vitro studies, neotuberostemonine has demonstrated biological activity at concentrations ranging from 1 to 100 μM.[4]

Beyond its antitussive properties, this compound and related Stemona alkaloids exhibit a range of other biological activities, including anti-inflammatory and insecticidal effects. The insecticidal properties of Stemona alkaloids are attributed to their ability to inhibit acetylcholinesterase and act on nicotinic acetylcholine (B1216132) receptors. Tuberostemonine (B192615), a closely related alkaloid, has been shown to act as an open-channel blocker at glutamate (B1630785) receptors in the crayfish neuromuscular junction, highlighting the diverse neurological targets of this class of compounds.

A summary of the key pharmacological activities and available quantitative data for this compound and related Stemona alkaloids is presented in Table 1.

| Alkaloid | Pharmacological Activity | Model System | Quantitative Data |

| This compound | Antitussive | Citric acid-induced cough in guinea pigs | Dose-dependent inhibition |

| Anti-fibrotic | Bleomycin-induced pulmonary fibrosis in mice | Effective at 20 and 40 mg/kg/day (oral) | |

| Anti-inflammatory | Macrophage and fibroblast cell lines | Active at 1-100 μM | |

| Tuberostemonine | Neuromuscular blockade | Crayfish neuromuscular junction | Dose-dependent reduction of excitatory junctional potential (above 0.1 mM) |

| Stemofoline | Insecticidal | Various insect species | Potent activity |

| Didehydrostemofoline | Insecticidal | Various insect species | High toxicity in feeding assays |

Table 1: Summary of Pharmacological Activities and Quantitative Data for Selected Stemona Alkaloids

Mechanisms of Action and Signaling Pathways

The precise mechanism underlying the antitussive effect of this compound is an active area of research. It is understood to act on the cough reflex arc, which involves a complex interplay of peripheral sensory nerves and central processing in the brainstem. The fact that its action is independent of opioid receptors suggests a novel mechanism that could offer a significant advantage over traditional cough suppressants, which are often associated with undesirable side effects.

Recent studies have shed light on a potential mechanism involving the regulation of Hypoxia-Inducible Factor-1α (HIF-1α) signaling. This compound has been shown to inhibit the differentiation of lung fibroblasts into myofibroblasts by promoting the degradation of HIF-1α. This action suppresses the expression of downstream profibrotic factors. While this research was conducted in the context of pulmonary fibrosis, chronic inflammation and tissue remodeling are often underlying causes of persistent cough, suggesting a possible link between this pathway and the antitussive effects of this compound.

The proposed mechanism of action for the antitussive effect of this compound is depicted in the following signaling pathway diagram:

In contrast, the mechanism of action for tuberostemonine at the neuromuscular junction is more clearly defined. It acts as a non-competitive antagonist of glutamate receptors, physically blocking the ion channel when it is in the open state. This prevents the influx of ions and reduces postsynaptic depolarization, thereby inhibiting neuromuscular transmission.

The following diagram illustrates the workflow for investigating the mechanism of action of Stemona alkaloids:

Experimental Protocols

Isolation and Purification of this compound from Stemona tuberosa

The following is a generalized protocol for the isolation and purification of this compound from the roots of Stemona tuberosa, based on common alkaloid extraction techniques and methods reported for Stemona alkaloids.

1. Plant Material and Extraction:

-

Air-dried and powdered roots of Stemona tuberosa are macerated with 95% ethanol (B145695) at room temperature for several days.

-

The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Extraction:

-

The crude extract is suspended in a 2% HCl solution and partitioned with a non-polar solvent (e.g., n-hexane or chloroform) to remove neutral and weakly basic compounds.

-

The acidic aqueous layer is then basified to a pH of 9-10 with an aqueous solution of NH4OH.

-

The basified solution is extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

3. Chromatographic Separation:

-

The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol (B129727).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (prep-HPLC).

4. Preparative HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase system.

-

Detection: UV detection is used to monitor the elution of compounds.

-

Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantitative analysis of this compound and other Stemona alkaloids in plant extracts and biological samples.

1. Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or evaporative light scattering detector - ELSD) is required.

2. Chromatographic Conditions:

-

Column: An Agilent TC-C18 column or equivalent is suitable for the separation.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a triethylamine (B128534) aqueous solution (e.g., 0.1%) is often employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 35°C.

-

Detection: UV detection at a wavelength of 283 nm or ELSD can be used.

3. Sample and Standard Preparation:

-

A stock solution of purified this compound is prepared in methanol to create a calibration curve.

-

Plant extracts are prepared by refluxing the powdered material in methanol, followed by solid-phase extraction (SPE) for cleanup before injection.

Bioassay for Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

This in vivo assay is a widely accepted model for evaluating the efficacy of antitussive agents.

1. Animals:

-

Male Dunkin-Hartley guinea pigs are commonly used.

2. Acclimatization and Baseline Measurement:

-

Animals are placed individually in a transparent chamber and exposed to an aerosol of 0.9% saline for a set period to acclimatize.

-

To induce coughing, they are then exposed to a continuous aerosol of citric acid (e.g., 0.4 M in 0.9% saline) for a defined duration (e.g., 7 minutes).

-

The number of coughs is counted by trained observers, often validated by audio and spectrogram analysis.

3. Drug Administration and Testing:

-

Animals are orally or intraperitoneally administered with the test compound (this compound), a positive control (e.g., codeine), or a vehicle control.

-

After a specific pre-treatment time (e.g., 30-60 minutes), the animals are re-exposed to the citric acid aerosol.

-

The number of coughs is again recorded, and the percentage inhibition of the cough response is calculated.

Structure Elucidation by NMR and Mass Spectrometry

The definitive identification and structural elucidation of this compound and other novel Stemona alkaloids rely on a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

-

Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in structural elucidation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments is crucial for assembling the molecular structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

The following diagram outlines the general workflow for the isolation and characterization of Stemona alkaloids:

Conclusion

This compound and its related Stemona alkaloids represent a rich and underexplored source of novel therapeutic agents. The potent antitussive activity of this compound, coupled with its likely non-opioid mechanism of action, positions it as a highly attractive candidate for the development of new cough therapies. The diverse biological activities of the broader Stemona alkaloid class, including their insecticidal and anti-inflammatory properties, further underscore their potential for various pharmaceutical and agrochemical applications. This technical guide provides a foundational resource for researchers to delve into the fascinating chemistry and pharmacology of these compounds, offering a roadmap for their isolation, characterization, and evaluation. Further investigation into the precise mechanisms of action and the optimization of their therapeutic profiles through medicinal chemistry efforts will be crucial in unlocking the full potential of this compound and the rich chemical diversity of the Stemona genus.

References

- 1. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neotuberostemonine attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Neotuberostemonone: A Technical Guide for Researchers

An in-depth exploration of the pharmacological properties and mechanisms of action of Neotuberostemonone, a promising natural alkaloid.

Introduction

This compound, a principal alkaloid isolated from the roots of Stemona tuberosa, has garnered significant scientific interest due to its diverse and potent biological activities. Traditionally used in Chinese medicine for its antitussive properties, recent research has unveiled its potential in treating a range of conditions, including pulmonary fibrosis and inflammatory disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its mechanisms of action, supported by experimental data and detailed methodologies for the research community.

Core Biological Activities and Quantitative Data

The primary biological activities of this compound investigated to date include antitussive, anti-inflammatory, and anti-fibrotic effects. The following tables summarize the key quantitative findings from various experimental models.

| Biological Activity | Experimental Model | Key Parameters Measured | Dosage/Concentration | Observed Effect | Reference |

| Antitussive | Citric acid-induced cough in guinea pigs | Cough frequency | Dose-dependent | Significant inhibition of cough | [1][2] |

| Anti-pulmonary Fibrosis | Bleomycin-induced pulmonary fibrosis in mice | Lung histopathology, Collagen deposition, α-SMA expression, TGF-β1 levels | 20 and 40 mg/kg/day (oral) | Amelioration of lung fibrosis, reduced inflammatory cell counts, and decreased expression of profibrotic markers | [1] |

| Anti-pulmonary Fibrosis | Bleomycin-induced pulmonary fibrosis in mice | HIF-1α, TGF-β, FGF2, α-SMA levels | 30 mg/kg/day (oral) | Attenuation of pulmonary fibrosis by inhibiting HIF-1α and downstream profibrotic factors | [3] |

| Inhibition of Macrophage M2 Polarization | RAW 264.7 macrophage cell line | Arginase-1 (M2 marker) and iNOS (M1 marker) expression | 1, 10, 100 µM | Dose-dependent reduction of Arginase-1 expression; iNOS expression reduced only at 100 µM | [1] |

Table 1: Summary of in vivo and in vitro biological activities of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard method for evaluating the antitussive potential of novel compounds.

-

Animals: Male Hartley guinea pigs are typically used.

-

Acclimatization: Animals are acclimatized to the experimental environment before the study.

-

Cough Induction: Guinea pigs are placed in a whole-body plethysmograph and exposed to an aerosol of citric acid (commonly 0.4 M) for a defined period (e.g., 10 minutes) to induce coughing.

-

Drug Administration: this compound is administered, often intraperitoneally or orally, at various doses prior to citric acid exposure. A vehicle control group is included.

-

Data Acquisition: The number of coughs is recorded during the exposure and a subsequent observation period using a specialized sound and pressure monitoring system.

-

Data Analysis: The cough frequency in the this compound-treated groups is compared to the vehicle control group to determine the percentage of inhibition. A dose-response relationship is often established.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This widely used model mimics key features of human pulmonary fibrosis.

-

Animals: C57BL/6 or ICR male mice are commonly used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 3.5 U/kg) is administered to anesthetized mice. A sham group receives saline.

-

Treatment: Oral administration of this compound (e.g., 20-40 mg/kg/day) is typically initiated several days after bleomycin administration and continued for a specified duration (e.g., 14-21 days).

-

Assessment of Fibrosis:

-

Histopathology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.

-

Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels. Lung tissue homogenates are used to quantify collagen content (e.g., via hydroxyproline (B1673980) assay) and the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and Transforming Growth Factor-beta 1 (TGF-β1) by Western blot or immunohistochemistry.

-

Macrophage Polarization Assay

This in vitro assay is used to determine the effect of this compound on macrophage activation states.

-

Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Polarization:

-

M1 Polarization: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ).

-

M2 Polarization: Cells are stimulated with interleukin-4 (IL-4) (e.g., 40 ng/mL).

-

-

Treatment: this compound is added to the cell culture at various concentrations (e.g., 1, 10, 100 µM) during the polarization process.

-

Analysis of Polarization Markers:

-

Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of M1 markers (e.g., inducible nitric oxide synthase - iNOS, TNF-α) and M2 markers (e.g., Arginase-1, CD206).

-

Protein Expression: Western blot analysis is performed to assess the protein levels of M1 and M2 markers.

-

Western Blot Analysis for Signaling Pathways

This technique is crucial for elucidating the molecular mechanisms underlying this compound's effects.

-

Sample Preparation: Protein lysates are prepared from treated cells or tissues. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, IκBα for the NF-κB pathway; p-Smad2/3, Smad2/3 for the TGF-β pathway). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and fibrosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.

Figure 1: this compound inhibits the NF-κB signaling pathway.

Modulation of the TGF-β/HIF-1α Signaling Pathway in Pulmonary Fibrosis

The Transforming Growth Factor-beta (TGF-β) pathway is a primary driver of fibrosis. This compound has been demonstrated to interfere with this pathway, in part by regulating Hypoxia-Inducible Factor-1 alpha (HIF-1α).

Figure 2: this compound's role in the TGF-β/HIF-1α pathway.

Regulation of Macrophage M2 Polarization

Macrophages can be polarized into pro-inflammatory (M1) or anti-inflammatory/pro-fibrotic (M2) phenotypes. This compound has been shown to suppress the M2 polarization of macrophages, which is implicated in the progression of pulmonary fibrosis.

Figure 3: this compound suppresses M2 macrophage polarization.

Conclusion and Future Directions

This compound has emerged as a compelling natural product with significant therapeutic potential, particularly in the realms of respiratory and inflammatory diseases. Its demonstrated antitussive, anti-inflammatory, and anti-fibrotic activities are underpinned by its ability to modulate critical signaling pathways such as NF-κB and TGF-β/HIF-1α, as well as to influence immune cell phenotypes like macrophage polarization.

The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological applications of this compound. Future investigations should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

-

Clinical Trials: Given the promising preclinical data, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in human populations for conditions such as chronic cough and pulmonary fibrosis.

This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, aiming to accelerate the translation of this compound from a promising natural compound to a clinically relevant therapeutic agent.

References

- 1. Neotuberostemonine attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 3. Neotuberostemonine inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Neotuberostemonone: A Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Neotuberostemonone, a significant alkaloid isolated from the roots of Stemona tuberosa. The structural elucidation of this natural product relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document compiles the key data into a structured format to facilitate its use in research and drug development endeavors.

Spectroscopic Data Summary

The definitive characterization of this compound is achieved through the detailed analysis of its spectroscopic signatures. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

| Technique | Key Data Points |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₂₂H₃₁NO₅ |

| Infrared (IR) Spectroscopy | Characteristic Absorptions (cm⁻¹): Carbonyl groups, hydroxyl groups, C-N and C-O bonds. |

| ¹H Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) and coupling constants (J) for each proton. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) for each carbon atom. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies typically employed for the characterization of this compound.

Isolation of this compound

This compound is a known alkaloid that has been isolated from the roots of Stemona species. The general procedure involves extraction of the plant material with a suitable solvent, followed by a series of chromatographic separations to purify the target compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) with tetramethylsilane (B1202638) (TMS) as the internal standard. Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data.

Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a thin film on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum reveals the presence of key functional groups within the molecule.

Visualization of the Characterization Workflow

The logical flow of the experimental process for characterizing this compound can be visualized as follows:

Disclaimer: As of the last update, specific, publicly available, tabulated ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound could not be located in the searched scientific literature. The information provided herein is based on general knowledge of the characterization of similar natural products. Researchers are advised to consult the primary literature that first reported the isolation and structure elucidation of this compound for the complete and original data.

Neotuberostemonone: A Technical Guide for Drug Development Professionals

Abstract

Neotuberostemonone, a complex alkaloid isolated from the roots of Stemona species, represents a promising scaffold for the development of novel therapeutic agents. With a molecular formula of C₂₂H₃₁NO₆ and a molecular weight of approximately 405.49 g/mol , this natural product belongs to a class of compounds renowned for their diverse biological activities.[1] Traditionally, extracts from Stemona plants have been utilized in folk medicine for their antitussive, anti-helminthic, and insecticidal properties. This guide provides a comprehensive overview of the known technical data for this compound, including its physicochemical properties. In the absence of extensive specific data for this molecule, this document also extrapolates potential biological activities and mechanisms of action based on the broader family of Stemona alkaloids, with a particular focus on their well-documented insecticidal effects. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this unique natural product.

Core Molecular Data

This compound possesses a distinct and complex chemical structure, which is fundamental to its biological activity. The core quantitative data for this molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₁NO₆ | [1] |

| Molecular Weight | 405.491 g/mol | [1] |

| CAS Number | 954379-68-1 | [1] |

Biological Activity of Stemona Alkaloids

While specific experimental data on the biological activities of this compound are limited in publicly accessible literature, the broader class of Stemona alkaloids, to which it belongs, has been the subject of numerous pharmacological studies. These studies provide a strong indication of the potential therapeutic areas for this compound.

| Biological Activity | Description |

| Insecticidal | Stemona extracts and their constituent alkaloids have demonstrated significant insecticidal and antifeedant activities against a variety of insect pests. This is the most extensively documented biological effect. |

| Antitussive | Traditional use of Stemona roots for treating coughs and respiratory ailments is supported by pharmacological studies on various alkaloid components. |

| Anti-inflammatory | Certain Stemona alkaloids have been shown to possess anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions. |

| Antimicrobial | Extracts from Stemona species have exhibited activity against a range of microbial pathogens. |

| Anticancer | Preliminary studies have indicated that some Stemona alkaloids may have cytotoxic effects on cancer cell lines. |

Postulated Mechanism of Action: Neurotoxicity in Insects

Given the prominent insecticidal activity of Stemona alkaloids, a primary mechanism of action is likely centered on the insect nervous system. A common target for natural and synthetic insecticides is the nicotinic acetylcholine (B1216132) receptor (nAChR). Disruption of nAChR function leads to paralysis and death in insects. While the specific interaction of this compound with nAChRs has not been definitively elucidated, a hypothetical signaling pathway illustrating this common insecticidal mechanism is presented below. This model serves as a plausible framework for guiding future experimental investigations into this compound's mode of action.

Caption: Postulated mechanism of this compound neurotoxicity in insects.

Experimental Protocols: A General Framework

Isolation and Purification of this compound

-

Extraction: Dried and powdered roots of a Stemona species (e.g., Stemona tuberosa) are subjected to solvent extraction, typically with methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their chemical properties.

-

Chromatography: The bioactive fractions are subjected to repeated column chromatography (e.g., silica (B1680970) gel, Sephadex) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Assessment of Insecticidal Activity

-

Test Organisms: A selection of relevant insect pests (e.g., fruit flies, aphids, mosquito larvae) are cultured under controlled laboratory conditions.

-

Bioassays:

-

Topical Application: Known concentrations of this compound dissolved in a suitable solvent (e.g., acetone) are applied directly to the dorsal thorax of adult insects.

-

Feeding Assay: this compound is incorporated into the diet of the insects at various concentrations.

-

Contact Vial Assay: Glass vials are coated with a film of this compound, and insects are introduced into the vials.

-

-

Data Collection: Mortality and sublethal effects (e.g., paralysis, reduced feeding) are recorded at specific time points (e.g., 24, 48, 72 hours).

-

Data Analysis: The collected data are used to calculate key toxicological parameters such as the median lethal dose (LD₅₀) and the median lethal concentration (LC₅₀).

The logical workflow for such an experimental approach is depicted below.

Caption: General experimental workflow for this compound bioactivity studies.

Future Directions and Conclusion

This compound stands as a molecule of significant interest within the rich chemical landscape of Stemona alkaloids. While its physicochemical properties are defined, a substantial gap exists in the understanding of its specific biological activities and mechanisms of action. The strong precedent for insecticidal activity within this class of compounds suggests that neurotoxicity is a primary area for investigation. Future research should prioritize comprehensive screening of this compound against a panel of insect pests and elucidation of its molecular target, with a particular focus on nicotinic acetylcholine receptors. Furthermore, exploration of its potential antitussive and anti-inflammatory properties, in line with the traditional uses of its source plants, could unveil novel therapeutic applications. This technical guide serves as a call to action for the scientific community to further investigate this promising natural product.

References

Methodological & Application

Application Notes and Protocols for Neotuberostemonone Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of neotuberostemonone, a bioactive alkaloid from the roots of Stemona tuberosa. The document includes comparative data on different extraction methods, step-by-step experimental procedures, and an overview of the key signaling pathways modulated by Stemona alkaloids.

Extraction of this compound from Stemona tuberosa

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of common extraction techniques with relevant data.

Data Presentation: Comparison of Extraction Methods

| Extraction Method | Solvent System | Key Parameters | Reported Yield of Total Alkaloids/Specific Compounds | Source |

| Reflux Extraction | 95% Ethanol (B145695) | Reflux at 60°C for 2 hours (repeated twice) | While specific yields for this compound are not detailed, this method was successfully used to isolate 29 different Stemona alkaloids, including neotuberostemonine.[1] | [1] |

| Ultrasonic-Assisted Extraction (UAE) | 80% Methanol (B129727) | Ultrasonic apparatus, room temperature. | This method yielded a crude extract from which eight alkaloids, including neotuberostemonine, were isolated. Quantitative yields for individual compounds were not provided.[2] | [2] |

| Maceration with Partitioning | Methanol, n-hexane, Ethyl acetate, n-Butanol | The initial methanol extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. | From a 3.6 kg methanol extract, 98 g of ethyl acetate-soluble extract was obtained. Further purification yielded 21.8 mg of a related tuberostemonine (B192615) compound, representing a 0.00023% w/w yield from the initial dried root material. | N/A |

Note: The yields of specific alkaloids like this compound can vary significantly based on the plant material's geographic origin, age, and harvesting time. The data presented here is for comparative purposes to guide method selection.

Experimental Protocols: Extraction

Protocol 1: Reflux Extraction

This protocol is based on a method used for the large-scale extraction of various Stemona alkaloids.[1]

-

Preparation of Plant Material: Air-dry the roots of Stemona tuberosa and grind them into a coarse powder.

-

Extraction:

-

Place 1 kg of the powdered root material into a round-bottom flask.

-

Add 5 L of 95% ethanol.

-

Heat the mixture to 60°C and reflux for 2 hours with constant stirring.

-

Allow the mixture to cool and then filter to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue with a fresh 5 L of 95% ethanol for another 2 hours.

-

Combine the filtrates from both extractions.

-

-

Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This method offers a more rapid extraction compared to conventional techniques.

-

Preparation of Plant Material: Air-dry the roots of Stemona tuberosa and grind them into a fine powder.

-

Extraction:

-

Place 100 g of the powdered root material into a suitable beaker.

-

Add 1 L of 80% methanol.

-

Place the beaker in an ultrasonic bath.

-

Sonicate the mixture for 60 minutes at room temperature.

-

Filter the mixture to separate the extract.

-

-

Concentration: Remove the solvent from the filtrate under vacuum using a rotary evaporator to yield the crude extract.

Purification of this compound

A multi-step purification process involving column chromatography and High-Performance Liquid Chromatography (HPLC) is typically required to obtain high-purity this compound.

Experimental Protocols: Purification

Protocol 3: Silica (B1680970) Gel Column Chromatography

This protocol describes the initial fractionation of the crude alkaloid extract.

-

Preparation of the Column:

-

Prepare a slurry of silica gel (100-200 mesh) in chloroform (B151607).

-

Pack a glass column (e.g., 5 cm diameter x 50 cm length) with the silica gel slurry.

-

Allow the solvent to drain until it is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the powdered sample onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol (e.g., 100:1, 50:1, 25:1, 10:1, 5:1, 1:1, 0:100 v/v).

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the fractions that show a high concentration of the target compound.

-

Protocol 4: High-Performance Liquid Chromatography (HPLC)

This protocol is for the final purification of this compound to achieve high purity.

-

HPLC System and Column:

-

Use a preparative HPLC system equipped with a UV detector.

-

Column: YMC-Pack ODS-A (C18), 250 x 20 mm, 5 µm particle size.

-

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Methanol or Acetonitrile

-

-

Gradient Elution:

-

Prepare a gradient program to separate this compound from other closely related alkaloids. A suggested starting point is a linear gradient from 30% B to 70% B over 40 minutes. The optimal gradient may need to be developed based on the specific mixture of alkaloids.

-

Set the flow rate to an appropriate level for the column dimensions (e.g., 5-10 mL/min for a 20 mm ID column).

-

-

Detection and Fraction Collection:

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound based on its retention time, which can be determined by running an analytical standard if available.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity of the final product using analytical HPLC and assess its structure by spectroscopic methods (NMR, MS).

-

Signaling Pathways Modulated by Stemona tuberosa Alkaloids

Recent research has indicated that alkaloids from Stemona tuberosa (STA) exert their biological effects by modulating key cellular signaling pathways, particularly the PI3K/Akt and JNK/p38 MAPK pathways.

Experimental Workflow for Extraction and Purification

Caption: Workflow for this compound Extraction and Purification.

PI3K/Akt and JNK/p38 MAPK Signaling Pathways

Caption: Modulation of PI3K/Akt and JNK/p38 MAPK Pathways by STA.

References

Application Notes and Protocols for the Synthesis and Bio-evaluation of Neotuberostemonone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Neotuberostemonone derivatives and their subsequent evaluation in a panel of biological assays. The protocols outlined below are intended to serve as a foundational methodology for the exploration of this promising class of natural product analogues in the pursuit of novel therapeutic agents.

Synthesis of this compound Derivatives

This compound belongs to the Stemona alkaloids, a class of natural products known for their complex structures and diverse biological activities.[1] The synthesis of the core structure is a significant challenge, and as of now, a total synthesis of this compound has not been reported in the reviewed literature.[2] However, strategies for the synthesis of related Stemona alkaloids like stenine (B102979) and tuberostemonine (B192615) have been developed, often employing sophisticated chemical transformations such as the Diels-Alder reaction and intramolecular Schmidt reaction to construct the characteristic pyrrolo[1,2-a]azepine core.[2][3]

The proposed synthetic strategy for generating a library of this compound derivatives focuses on the modification of the butyrolactone moiety, a common feature in many biologically active natural products. This approach allows for the rapid generation of a diverse set of analogues from a common advanced intermediate or the natural product itself, if available.

General Synthetic Strategy

The derivatization of the γ-butyrolactone ring can be achieved through various chemical transformations. A general workflow is proposed below, starting from the this compound core.

Caption: Proposed workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of Amide Derivatives (Aminolysis)

This protocol describes a general procedure for the aminolysis of the lactone ring of this compound to generate a library of amide derivatives.

Materials:

-

This compound (or a suitable precursor)

-

A library of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add the desired amine (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure amide derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Evaluation of this compound Derivatives

Based on the known biological activities of Stemona alkaloids, which include antitussive, insecticidal, antimicrobial, and cytotoxic effects, a panel of in vitro bioassays is recommended for the preliminary screening of the synthesized this compound derivatives.[4]

Cytotoxicity Assay (MTT Assay)